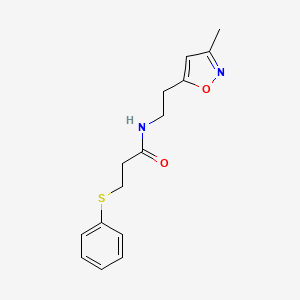

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that features an isoxazole ring, a phenylthio group, and a propanamide moiety. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-12-11-13(19-17-12)7-9-16-15(18)8-10-20-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVDGFSNBRZCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenylthio Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a phenyl ring.

Formation of the Propanamide Moiety: This can be done through amidation reactions where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group.

Reduction: Reduction reactions could target the isoxazole ring or the amide group.

Substitution: The phenylthio group could be a site for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with isoxazole rings are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)acetamide

- N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)butanamide

Uniqueness

The uniqueness of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide, also known by its CAS number 1421490-19-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 290.4 g/mol

- Structure : The compound features a phenylthio group and a 3-methylisoxazole moiety, which are significant for its biological activity.

The biological activity of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Antimicrobial Properties : There is evidence indicating that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound has moderate activity against Gram-positive bacteria and relatively weaker activity against Gram-negative bacteria.

Mechanistic Insights

Research has indicated that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. This disruption can lead to cell death or inhibition of growth in susceptible strains.

Case Studies and Research Findings

- Case Study on Efficacy Against MRSA : A study explored the effectiveness of N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide in treating methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment option.

- Synergistic Effects with Other Antibiotics : Another research highlighted the synergistic effects when combined with traditional antibiotics like vancomycin. The combination reduced MIC values significantly, indicating enhanced efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.